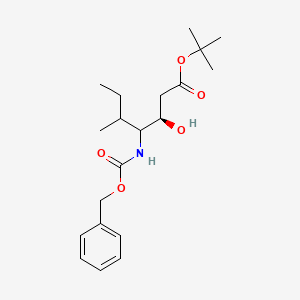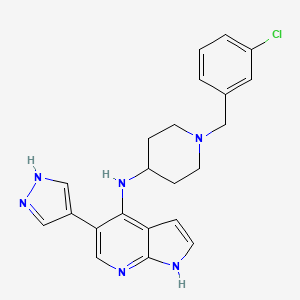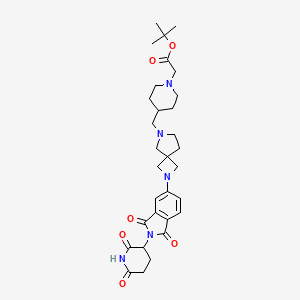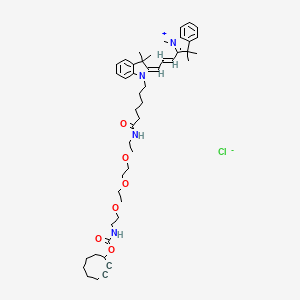
Monomethyl auristatin E intermediate-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monomethyl auristatin E intermediate-8 is a crucial intermediate in the synthesis of monomethyl auristatin E, a synthetic antineoplastic agent. Monomethyl auristatin E is derived from peptides found in the marine shell-less mollusc Dolabella auricularia and exhibits potent activity against a range of cancers, including lymphomas, leukemia, and solid tumors . Due to its high toxicity, monomethyl auristatin E is typically used in antibody-drug conjugates, which target cancer cells specifically .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl auristatin E intermediate-8 involves multiple steps, including solid-phase peptide synthesis and reductive alkylation. The process begins with the preparation of a common intermediate through Fmoc solid-phase peptide synthesis. The resin is then split, and the secondary N-methylvaline amine is reductively alkylated using an appropriate aldehyde and sodium triacetoxyborohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and high-resolution mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Monomethyl auristatin E intermediate-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
Monomethyl auristatin E intermediate-8 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the development of antibody-drug conjugates for targeted cancer therapy. These conjugates combine the specificity of monoclonal antibodies with the potent cytotoxicity of monomethyl auristatin E, allowing for selective delivery to cancer cells .
In addition to its use in cancer therapy, this compound is also employed in research focused on understanding the mechanisms of drug resistance and the development of new therapeutic strategies. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying cell division and mitosis .
Mécanisme D'action
Monomethyl auristatin E intermediate-8 exerts its effects by inhibiting cell division through the blockage of tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The compound is typically linked to a monoclonal antibody, which directs it to the cancer cells. Once inside the tumor cell, the linker is cleaved by cathepsin, activating the antimitotic mechanism .
Comparaison Avec Des Composés Similaires
Monomethyl auristatin E intermediate-8 is unique in its high potency and specificity when used in antibody-drug conjugates. Similar compounds include:
Monomethyl auristatin F: Another auristatin derivative with lower membrane permeability and bystander activity compared to monomethyl auristatin E.
Vinblastine: An antimitotic drug used for Hodgkin lymphoma and other cancers, but with lower potency compared to monomethyl auristatin E.
Maytansinoids: A class of microtubule-disrupting agents used in antibody-drug conjugates, similar to auristatins.
This compound stands out due to its ability to be selectively delivered to cancer cells, minimizing systemic toxicity and enhancing therapeutic efficacy .
Propriétés
Formule moléculaire |
C20H31NO5 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-hydroxy-5-methyl-4-(phenylmethoxycarbonylamino)heptanoate |
InChI |
InChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14?,16-,18?/m1/s1 |
Clé InChI |
AZTSBAWJROLRIQ-BFHRDPOASA-N |
SMILES isomérique |
CCC(C)C([C@@H](CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)




![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)

![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)

